2-Oxo-2-(pyrrolidin-1-yl)ethyl 2-(methylthio)nicotinate
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Overview
Description
2-Oxo-2-(pyrrolidin-1-yl)ethyl 2-(methylthio)nicotinate is a complex organic compound that features a pyrrolidine ring, a nicotinate ester, and a methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-(pyrrolidin-1-yl)ethyl 2-(methylthio)nicotinate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of γ-aminobutyric acid or its derivatives.
Esterification: The nicotinic acid is esterified with 2-(methylthio)ethanol under acidic conditions to form the nicotinate ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-(pyrrolidin-1-yl)ethyl 2-(methylthio)nicotinate undergoes several types of chemical reactions:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles like amines, alcohols, and thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Hydroxyl derivatives
Substitution: Various substituted esters and amides
Scientific Research Applications
2-Oxo-2-(pyrrolidin-1-yl)ethyl 2-(methylthio)nicotinate has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Oxo-2-(pyrrolidin-1-yl)ethyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes and receptors, modulating their activity. The nicotinate ester may facilitate cellular uptake and distribution, while the methylthio group can participate in redox reactions, influencing the compound’s overall bioactivity .
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-2-(pyrrolidin-1-yl)ethyl nicotinate
- 2-Oxo-2-(pyrrolidin-1-yl)ethyl 2-(ethylthio)nicotinate
- 2-Oxo-2-(pyrrolidin-1-yl)ethyl 2-(phenylthio)nicotinate
Uniqueness
2-Oxo-2-(pyrrolidin-1-yl)ethyl 2-(methylthio)nicotinate is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties. This group can undergo specific redox reactions, making the compound versatile in various applications .
Properties
Molecular Formula |
C13H16N2O3S |
---|---|
Molecular Weight |
280.34 g/mol |
IUPAC Name |
(2-oxo-2-pyrrolidin-1-ylethyl) 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C13H16N2O3S/c1-19-12-10(5-4-6-14-12)13(17)18-9-11(16)15-7-2-3-8-15/h4-6H,2-3,7-9H2,1H3 |
InChI Key |
IGTYDLLNRMDOGY-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)OCC(=O)N2CCCC2 |
solubility |
>42.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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